7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine
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Overview
Description
7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied for their therapeutic potential, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of Substituents: The chloro and difluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Aniline derivatives, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anti-cancer agent.
Gefitinib: Similar to erlotinib, used for treating non-small cell lung cancer.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential compared to other quinazoline derivatives .
Properties
IUPAC Name |
7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3/c15-8-1-2-12-13(3-8)18-7-19-14(12)20-11-5-9(16)4-10(17)6-11/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMRINVRTVKWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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